Apimostinel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

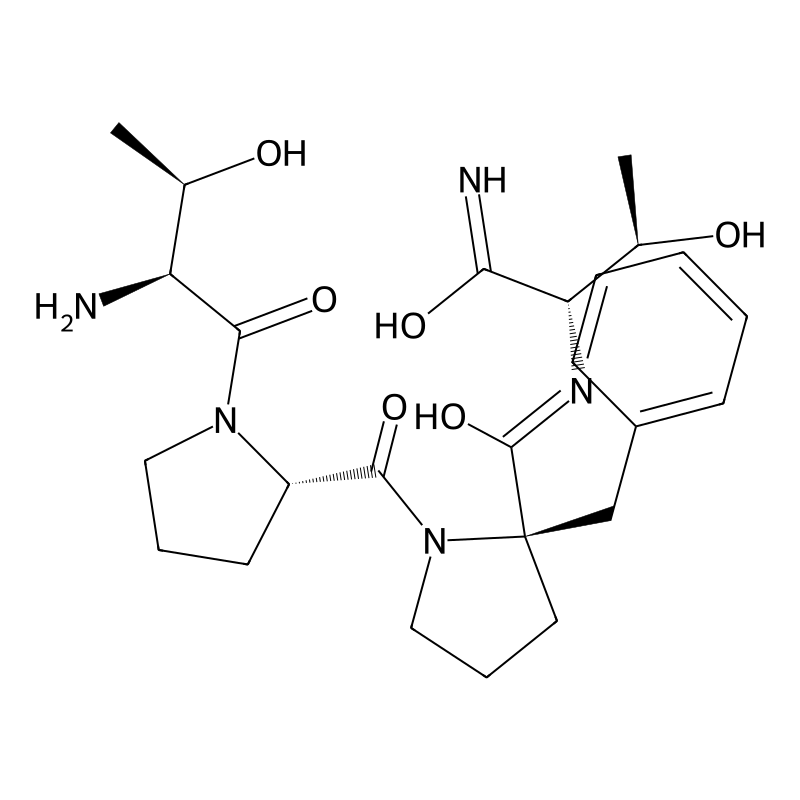

Apimostinel, previously known by its developmental code name NRX-1074, is an investigational antidepressant designed to act as a selective partial agonist at an allosteric site of the glycine site on the N-methyl-D-aspartate receptor complex. This compound is under development primarily for the treatment of major depressive disorder and is being investigated by Gate Neurosciences, having previously been associated with Naurex and Allergan. Apimostinel is notable for its oral bioavailability and has shown rapid antidepressant effects in preclinical models, distinguishing it from other NMDA receptor antagonists like ketamine, which require intravenous administration .

Apimostinel's chemical structure can be described by its formula and a molar mass of approximately 503.600 g/mol. The compound functions through modulation of the NMDA receptor, enhancing synaptic plasticity without inducing the psychotomimetic effects commonly associated with other NMDA antagonists. Its mechanism involves binding to a unique site on the NMDA receptor, which allows it to modulate receptor activity effectively .

Apimostinel exhibits significant biological activity as an antidepressant through its interaction with the NMDA receptor. It enhances NMDAR-mediated synaptic plasticity, which is crucial for mood regulation and cognitive function. Preclinical studies have indicated that apimostinel can produce rapid antidepressant effects comparable to those of ketamine but without the associated side effects such as dissociation or hallucinations . Its selective modulation also suggests a lower risk of adverse effects compared to traditional antidepressants.

Apimostinel is primarily being developed for the treatment of major depressive disorder. Its rapid action and favorable safety profile make it a promising candidate for patients who have not responded adequately to traditional antidepressants. Additionally, its unique mechanism may allow it to be used in combination therapies for treatment-resistant depression .

Interaction studies involving apimostinel have focused on its pharmacodynamic properties in relation to other neurotransmitter systems. Research indicates that apimostinel does not exhibit significant interactions with serotonin or norepinephrine transporters, which are common targets for many conventional antidepressants. This specificity may contribute to its reduced side effect profile while maintaining efficacy in enhancing mood and cognitive function . Further studies are ongoing to fully elucidate its interaction profile with various neurotransmitter systems.

Apimostinel shares similarities with several other compounds targeting the NMDA receptor, particularly those designed for treating mood disorders. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Potency | Administration Route | Unique Features |

|---|---|---|---|---|

| Rapastinel (GLYX-13) | Glycine site partial agonist | Less potent than apimostinel | Intravenous | First-generation NMDA modulator |

| AV-101 (VistaGen) | NMDA receptor modulator | Similar but less potent | Oral | Designed for once-daily dosing |

| Ketamine | NMDA receptor antagonist | High potency | Intravenous | Known for dissociative side effects |

| Dextromethorphan | NMDA receptor antagonist | Moderate potency | Oral | Short half-life without adjunctive use |

| CERC-301 (Cerecor) | NMDA receptor antagonist | Varies by formulation | Oral | Targets treatment-resistant depression |

Apimostinel stands out due to its oral bioavailability and significantly higher potency compared to similar compounds like rapastinel and AV-101. Its unique binding mechanism at an allosteric site on the NMDA receptor also differentiates it from traditional NMDA antagonists like ketamine .

Apimostinel represents an amidated tetrapeptide with the molecular formula Carbon twenty-five Hydrogen thirty-seven Nitrogen five Oxygen six and a molecular weight of 503.6 grams per mole [1]. The compound is structurally similar to rapastinel, but has been modified through the addition of a benzyl group to enhance its metabolic stability and pharmacokinetic profile [2]. The tetrapeptide backbone follows the sequence Threonyl-prolyl-2-benzyl-prolyl-threonine amide, which requires sophisticated synthetic strategies for proper assembly [7].

Solid-Phase Peptide Synthesis Approach

The primary methodology for synthesizing the tetrapeptide backbone of apimostinel utilizes solid-phase peptide synthesis strategies [9]. This approach involves the stepwise addition of protected amino acid units to a growing peptide chain anchored to a solid support material [9]. The process requires careful selection of solid-phase support materials, typically highly reactive resins such as Rink-Amide or fluorenylmethyloxycarbonyl-amide resin [9].

Modern solid-phase synthesis protocols for tetrapeptides like apimostinel can achieve incorporation of amino acid residues every 1.8 minutes under automatic control [10]. The synthesis involves repeated cycles of deprotection and coupling reactions, where fluorenylmethyloxycarbonyl deprotection is completed in less than 20 seconds at elevated temperatures of 60 degrees Celsius [10]. Amide bond formation between activated amino acids and resin-bound amino acids occurs with reaction half-lives of approximately 4.6 seconds at room temperature when using 0.3 molar activated fluorenylmethyloxycarbonyl-amino acid solutions [10].

Coupling Reagent Selection

The formation of peptide bonds in apimostinel synthesis requires efficient coupling reagents that minimize racemization and side reactions [50]. Hexafluorophosphate benzotriazole tetramethyl uronium and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate represent the most commonly employed reagents for tetrapeptide synthesis [50]. These reagents generate benzotriazole esters that demonstrate superior coupling efficiency compared to traditional carbodiimide-based activating agents [50].

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate has shown excellent performance in tetrapeptide synthesis, providing single peaks in reversed-phase high-performance liquid chromatography analysis with retention times of 22.0 minutes [40]. This coupling reagent operates effectively in mixtures of dichloromethane and dimethylformamide with diisopropylethylamine as the base [40].

Optimization Parameters

Coupling efficiency in tetrapeptide synthesis can be significantly improved through parameter optimization [37]. Increasing amino acid and coupling reagent concentrations to 0.5 molar enhances reaction probability, particularly important for longer peptide sequences [37]. Double coupling strategies after proline residues are essential due to the sterically hindered nature of proline amino acids [37].

Ultra-efficient solid-phase peptide synthesis methodologies eliminate traditional resin washing steps through in-situ quenching of excess activated amino acid monomers [38]. These approaches achieve exceptional purity through headspace gas flushing technology that removes volatile deprotection base from reaction headspace [38]. Microwave-assisted synthesis further enhances coupling efficiency while reducing reaction times from hours to minutes [38].

Benzyl Group Incorporation Techniques

The distinguishing structural feature of apimostinel compared to rapastinel is the incorporation of a benzyl group into the tetrapeptide structure [2] [8]. This modification confers increased potency and oral bioavailability while maintaining the compound's mechanism of action at N-methyl-D-aspartate receptors [8]. The benzyl group incorporation requires specialized synthetic techniques that maintain stereochemical integrity throughout the synthesis process.

Benzyl Protecting Group Strategies

Benzyl groups serve as highly versatile protecting groups in peptide synthesis due to their stability toward both acids and bases [20]. The incorporation of benzyl functionality can be achieved through benzyl ester formation using benzyl chloride or benzyl bromide in dimethylformamide with sodium hydride as base [20]. Catalytic addition of tetrabutylammonium iodide accelerates benzylation through in-situ formation of reactive benzyl iodide [20].

For apimostinel synthesis, benzyl group incorporation likely occurs through side-chain benzyl ester formation as a precursor to hydrazide functionality [17]. This approach employs benzyl ester groups as functional precursors that can be subsequently used to assemble branched peptide structures through native chemical ligation or direct amidation reactions [17]. The method provides convergent and efficient synthesis pathways for complex peptide structures [17].

Asymmetric Benzylation Approaches

Advanced synthetic methodologies for benzyl incorporation utilize asymmetric catalytic processes [18]. Catalytic asymmetric Tsuji-Trost alpha-benzylation reactions of N-unprotected amino acids with benzyl alcohol derivatives employ ternary catalytic systems comprising chiral aldehydes, palladium species, and Lewis acids [18]. These reactions produce optically active alpha-benzyl amino acids in good to excellent yields with excellent enantioselectivities ranging from 90 to 99 percent [18].

The asymmetric benzylation process involves chiral aldehyde catalysis based on imine activation, where the chiral aldehyde catalyst simultaneously masks the amino group and enhances alpha-carbon acidity through in-situ imine formation [18]. Optimal reaction conditions utilize ethyl amino acid esters as nucleophiles with benzyl diethyl phosphate as benzylation reagents [18].

Benzyl-Substituted Proline Synthesis

The synthesis of benzyl-substituted proline derivatives, which are key components of apimostinel, requires specialized approaches for pyrrolidine ring construction [43]. Enantiomerically pure delta-benzylproline derivatives can be prepared through intramolecular cyclization processes using enantiopure beta-amino acids obtained from L-phenylalanine homologation [43]. The procedure involves vinyl triflate intermediate generation with full regiochemical control followed by stereoselective hydrogenation reactions [43].

Alternative approaches utilize palladium-catalyzed tandem N-arylation and carboamination reactions for stereoselective synthesis of N-aryl-2-benzylpyrrolidines [46]. These transformations create two carbon-nitrogen bonds, one carbon-carbon bond, one ring, and one stereocenter in a single operation [46]. The reactions proceed with excellent levels of diastereoselectivity, particularly for 1-substituted aminoalkenes that afford 2,5-cis-disubstituted pyrrolidines with greater than 20:1 diastereomeric ratios [46].

Patent Analysis of Industrial-Scale Synthesis (CN108864252B)

Patent CN108864252B describes a comprehensive method for preparing apimostinel (referred to as NRX-1074 in the patent) through industrial-scale synthesis [25]. The patent provides detailed procedures for large-scale production of this tetrapeptide antidepressant compound, offering insights into commercial manufacturing approaches.

Synthetic Route Overview

The patent outlines a multi-step synthesis pathway beginning with (R)-(-)-2-benzyl proline ester as a key starting material [25]. The synthesis involves sequential condensation reactions with amino-protected proline derivatives, followed by systematic deprotection and coupling steps [25]. This approach ensures proper stereochemical control throughout the synthesis while maintaining high yields suitable for industrial production [25].

The condensation reactions utilize standard peptide coupling methodologies with careful attention to reaction conditions that minimize racemization and side product formation [25]. The patent specifies the use of dichloromethane and methanol as primary solvents throughout various stages of the synthesis [25]. Temperature control and reaction timing are critical parameters identified in the patent for achieving optimal yields [25].

Process Optimization Parameters

Industrial-scale synthesis requires careful optimization of reaction parameters to ensure consistent product quality and economical production [25]. The patent details specific solvent systems, reaction temperatures, and timing protocols that have been validated for large-scale manufacturing [25]. These parameters represent significant development work to translate laboratory-scale procedures to industrial production capabilities [25].

The patent emphasizes the importance of protecting group strategies that are compatible with large-scale operations [25]. The protecting groups must be stable under the reaction conditions while being easily removable without affecting the peptide backbone integrity [25]. The choice of protecting groups also impacts the purification procedures and overall process economics [25].

Yield and Efficiency Considerations

Commercial viability of apimostinel synthesis depends heavily on achieving high yields at each synthetic step [25]. The patent provides specific yield data and optimization strategies that enable economical production at industrial scale [25]. These optimizations include careful selection of coupling reagents, reaction conditions, and purification methodologies [25].

The patent demonstrates that industrial synthesis of complex tetrapeptides like apimostinel is achievable through systematic optimization of traditional solid-phase and solution-phase synthetic methodologies [25]. The documented procedures provide a foundation for commercial production while maintaining the high purity standards required for pharmaceutical applications [25].

Purification Protocols and Yield Optimization

The purification of apimostinel requires sophisticated chromatographic techniques due to the complex mixture of related impurities generated during tetrapeptide synthesis [32]. These impurities include deletion sequences, incomplete deprotection products, and side-chain modifications that share similar physicochemical properties with the target compound [32]. Effective purification strategies must separate apimostinel from structurally related contaminants while maintaining high recovery yields [32].

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase high-performance liquid chromatography represents the most powerful method for apimostinel purification, utilizing hydrophobic interactions as the primary separation principle [32]. The technique employs silica-based stationary phases with carbon-4, carbon-8, or carbon-18 alkyl chains attached to the silica surface [32]. For industrial-scale purifications, columns packed with spherical particles are preferred over irregularly shaped particles to prevent frit clogging during extensive use [32].

Standard operating procedures for apimostinel purification involve acetonitrile as organic modifier with trifluoroacetic acid as ion-pairing reagent [34]. Sequential chromatographies on octadecyl (carbon-18), butyl (carbon-4), and diphenyl wide-pore columns under gradient elution conditions provide optimal separation of closely related impurities [34]. Peptide gradients typically utilize shallow increases of 1 to 4 percent organic solvent per minute over 20-minute time spans with flow rates of 1.0 milliliter per minute [31].

Multi-Step Purification Strategy

Effective purification of complex tetrapeptides like apimostinel requires combination of complementary chromatographic methods [32]. A typical purification strategy employs initial "capturing" steps using ion exchange chromatography to remove bulk impurities, followed by "polishing" steps with reversed-phase chromatography for final purification [32]. This approach removes low molecular weight uncharged impurities generated during final deprotection while achieving target purities exceeding 99.5 percent [32].

Ion exchange chromatography serves as an effective first purification step, with loading capacities of 8 grams peptide per liter of stationary phase [32]. Elution utilizes combinations of isocratic and gradient elution with ammonium acetate as eluent [32]. The ion exchange step typically increases peptide purity from approximately 74 percent to 96 percent while maintaining high recovery yields [32].

Yield Optimization Strategies

Peptide synthesis yield optimization requires careful attention to coupling efficiency at each synthetic step [35]. Theoretical calculations demonstrate that 97 percent yield at every deprotection and coupling step results in only 1.4 percent overall yield for a 70-residue peptide [35]. Increasing efficiency to 99 percent yields improves overall yield to 24 percent, while 99.5 percent efficiency achieves 50 percent overall yield [35].

Critical optimization parameters include increased reagent concentrations, extended reaction times, and elevated temperatures [42]. Amino acid concentrations of 0.5 molar for coupling reagents significantly improve reaction outcomes [37]. Double coupling strategies after difficult residues, particularly proline, enhance coupling efficiency [37]. Temperature optimization through microwave assistance can reduce coupling and deprotection times while maintaining high product quality [39].

Advanced Purification Technologies

Ultra-efficient purification methodologies eliminate traditional washing steps through innovative technologies [38]. Headspace gas flushing removes volatile deprotection bases before condensation can occur on vessel surfaces [38]. This approach reduces impurity accumulation and improves final product purity [38]. Complete elimination of washing steps reduces waste generation by up to 95 percent compared to traditional protocols [38].

Preparative chromatography scaling requires careful development from analytical to preparative columns using identical packing materials [31]. Gradient optimization involves determination of retention factors and capacity factors to establish optimal separation conditions [31]. Loading optimization balances throughput requirements with resolution needs to maintain separation quality while maximizing productivity [31].

The following table summarizes key purification parameters for tetrapeptide compounds:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Coupling Efficiency | >99% per step | Exponential yield improvement [35] |

| Amino Acid Concentration | 0.5 M | Enhanced reaction probability [37] |

| Gradient Slope | 1-4% per minute | Improved resolution [31] |

| Column Loading | 8-35 g/kg resin | Process economics [32] |

| Final Purity | >99.5% | Pharmaceutical standards [32] |

Critical Functional Groups for N-Methyl-D-Aspartate Receptor Binding

Apimostinel demonstrates its antidepressant activity through selective modulation of N-methyl-D-aspartate receptors via specific structural features that enable high-affinity binding to the glycine site [1] [2]. The compound is an amidated tetrapeptide with the sequence threonine-proline-2-benzyl-proline-threonine-amide, where each amino acid residue contributes distinct functional elements essential for receptor recognition and binding [3] [4].

The N-terminal threonine residue serves as the primary contact point for receptor interaction, facilitating initial positioning at the glycine binding site through its hydroxyl group, which forms critical hydrogen bonds with receptor residues [5] . This threonine is essential for glycine site recognition, as structural studies have shown that modifications to this position dramatically reduce binding affinity and functional activity [7] [8].

The first proline residue provides crucial conformational constraint to the tetrapeptide, enforcing a rigid β-turn structure that is necessary for optimal receptor fit [5] [9]. Nuclear magnetic resonance analysis has revealed that apimostinel exists as a three-ringed structure stabilized by hydrogen bonds, creating a stable and complex three-dimensional conformation despite its relatively simple peptide backbone [5] .

The peptide backbone adopts a specific β-turn conformation that enables proper receptor binding orientation [5] [9]. This conformational rigidity is critical for maintaining the spatial arrangement of functional groups required for high-affinity binding to the N-methyl-D-aspartate receptor glycine site [7] [10].

Hydroxyl groups present on both threonine residues facilitate specific receptor interactions through hydrogen bonding networks with receptor amino acid residues [8] [7]. These hydroxyl-mediated interactions contribute significantly to binding specificity and receptor subtype selectivity [11] [12].

The C-terminal amidation plays multiple critical roles in receptor binding and compound stability [5] [9]. The amide termination maintains the positive charge distribution necessary for electrostatic interactions with the receptor, prevents C-terminal degradation by peptidases, and provides an additional hydrogen bond donor that can stabilize the turn structure of the peptide [13] [9].

Role of 2R-Benzyl Modification in Potency Enhancement

The 2R-benzyl modification represents the key structural distinction between apimostinel and its parent compound rapastinel, conferring a dramatic 100-1000 fold increase in potency at N-methyl-D-aspartate receptors [1] [3] [4]. This benzyl group is strategically attached to the second proline residue in the R-configuration, creating a structurally modified tetrapeptide with enhanced pharmacological properties [3] [14].

The benzyl modification enhances metabolic stability through increased resistance to enzymatic degradation [1] [4]. Unlike rapastinel, which exhibits limited oral bioavailability due to rapid metabolism, the benzyl group protects the peptide from proteolytic enzymes, enabling oral administration and improved pharmacokinetic profiles [3] [15] [16].

Enhanced receptor affinity results from the benzyl group's contribution to the overall binding interaction with the N-methyl-D-aspartate receptor glycine site [17] [18]. The aromatic benzyl moiety likely participates in π-π stacking interactions with aromatic amino acid residues in the receptor binding pocket, providing additional binding energy and specificity [19] [13].

The stereochemical configuration of the benzyl group is critical for optimal activity [20] [3]. The R-configuration ensures proper spatial orientation of the benzyl moiety relative to the receptor binding site, while the S-configuration would likely result in reduced potency due to steric clashes or suboptimal positioning [13] [9].

Pharmacokinetic enhancement achieved through the benzyl modification includes improved membrane permeability, increased plasma stability, and enhanced central nervous system penetration [4]. These improvements translate to more efficient drug delivery and sustained therapeutic effects compared to the parent compound [22] [23].

The benzyl group also contributes to the overall conformational stability of the tetrapeptide [4] [14]. Molecular dynamics studies suggest that the benzyl modification helps maintain the optimal β-turn conformation required for receptor binding, potentially reducing the entropic penalty associated with binding [13] [9].

Comparative Analysis with Rapastinel Structural Analogues

Rapastinel serves as the foundational tetrapeptide from which apimostinel was developed, sharing the core threonine-proline-proline-threonine-amide sequence while differing in the critical 2R-benzyl modification [1] [5] [4]. Both compounds function as N-methyl-D-aspartate receptor modulators with glycine site partial agonist properties, but exhibit significant differences in potency, bioavailability, and pharmacokinetic profiles [24] [25] [15].

Structural comparison reveals that rapastinel has a molecular formula of C18H31N5O6 with a molecular weight of 413.5 grams per mol, while apimostinel has an expanded formula of C25H37N5O6 and molecular weight of 503.6 grams per mol due to the benzyl addition [26] [27] [2]. The seven additional carbon atoms and six additional hydrogen atoms in apimostinel directly result from the benzyl group incorporation [28] [29].

Binding mechanism analysis shows that both compounds bind to the same allosteric site on the N-methyl-D-aspartate receptor, independent of the orthosteric glutamate and glycine binding domains [30] [5]. However, apimostinel demonstrates significantly enhanced binding affinity, with dissociation constants in the nanomolar range compared to micromolar values for rapastinel [31] [32].

Pharmacological differences between the compounds are substantial, with apimostinel showing 100-1000 fold greater potency in vitro and significantly improved oral bioavailability [1] [33] [15]. Rapastinel requires intravenous administration due to poor oral absorption and rapid metabolism, while apimostinel can be administered orally with maintained efficacy [34] [35].

Clinical development outcomes also differ between the compounds, with rapastinel failing to meet primary endpoints in phase III trials despite promising phase II results [36] [5]. In contrast, apimostinel has demonstrated statistically significant antidepressant effects within 24 hours in phase II studies, with continued development for acute depressive disorders [37] [38] [39].

Mechanistic similarities include enhancement of N-methyl-D-aspartate receptor-mediated synaptic plasticity, promotion of dendritic spine formation, and activation of downstream signaling pathways including mammalian target of rapamycin and brain-derived neurotrophic factor [36] [25] [15]. Both compounds lack the psychotomimetic effects associated with other N-methyl-D-aspartate receptor modulators like ketamine [1] [22] [23].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Javelot H. [Psychopharmacology of anxiety and depression: Historical aspects,

Explore Compound Types